3-Amino-5-chloropyridine-2-carboxamide

Overview

Description

3-Amino-5-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.586 . It is used for research purposes .

Molecular Structure Analysis

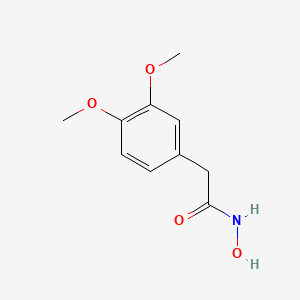

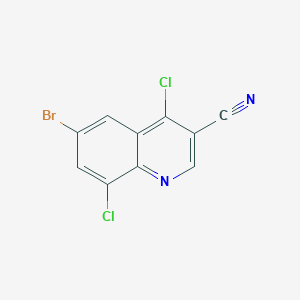

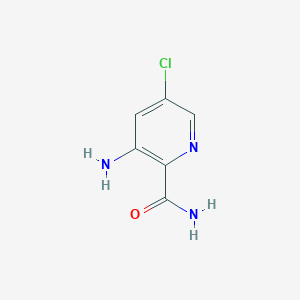

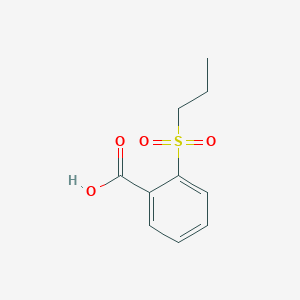

The molecular structure of 3-Amino-5-chloropyridine-2-carboxamide consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms. The ring is substituted with an amino group at the 3rd position, a chlorine atom at the 5th position, and a carboxamide group at the 2nd position .Scientific Research Applications

C6H6ClN3O\text{C}_6\text{H}_6\text{ClN}_3\text{O}C6H6ClN3O

, has intriguing properties that make it relevant in various fields. Here are six unique applications:- Antitubercular Activity : Researchers have explored the antitubercular potential of 3-Amino-5-chloropyridine-2-carboxamide. It was evaluated for in vitro growth inhibition against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacterial strains .

- Enantioselective Analysis : The compound has been used in capillary electrophoretic enantioselective methods. For instance, it was employed for simultaneous quantification of zopiclone enantiomers and impurities in tablets .

Medicinal Chemistry and Drug Development

Safety and Hazards

properties

IUPAC Name |

3-amino-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618450 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloropyridine-2-carboxamide | |

CAS RN |

27330-34-3 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)